![molecular formula C26H17F9N2OS B11097090 N-[(2Z)-3-benzyl-4-[4-(heptafluoropropyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(difluoromethoxy)aniline](/img/structure/B11097090.png)
N-[(2Z)-3-benzyl-4-[4-(heptafluoropropyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(difluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, benzyl group, and multiple fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl and fluorinated phenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound’s fluorinated groups make it useful in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound shares the fluorinated aromatic ring but lacks the thiazole and benzyl groups.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: Similar in having fluorinated aromatic rings but differs significantly in its overall structure and functional groups.
Uniqueness
N-[3-BENZYL-4-[4-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(DIFLUOROMETHOXY)PHENYL]AMINE is unique due to its combination of a thiazole ring, benzyl group, and multiple fluorinated phenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H17F9N2OS |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
3-benzyl-N-[4-(difluoromethoxy)phenyl]-4-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H17F9N2OS/c27-22(28)38-20-12-10-19(11-13-20)36-23-37(14-16-4-2-1-3-5-16)21(15-39-23)17-6-8-18(9-7-17)24(29,30)25(31,32)26(33,34)35/h1-13,15,22H,14H2 |
InChI Key |
VYEVXCYTMRZULT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.